ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE
Overview
Description
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE is a complex organic compound with the molecular formula C14H14N2O4 . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties. The structure of this compound includes a pyrrolo[2,1-c][1,4]benzodiazepine core, which is a fused ring system that contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE involves several steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the pyrrolo[2,1-c][1,4]benzodiazepine core . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction parameters to achieve efficient and cost-effective production.
Chemical Reactions Analysis
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings.
Scientific Research Applications
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
ETHYL 2-[5,11-DIOXO-2,3,11,11A-TETRAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-10(5H)-YL]ACETATE can be compared with other similar compounds, such as:
ETHYL 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOLINE-4-CARBOXYLATE: This compound has a similar core structure but differs in its functional groups and overall molecular properties.
Other Benzodiazepines: Compounds within the benzodiazepine family share a common core structure but vary in their substituents, leading to differences in their pharmacological and chemical properties.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
ethyl 2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-2-22-14(19)10-18-12-7-4-3-6-11(12)15(20)17-9-5-8-13(17)16(18)21/h3-4,6-7,13H,2,5,8-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKIUWLYQTWHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=O)N3CCCC3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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